(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)methanol
Description
Properties
IUPAC Name |
[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-9(2)12-13-11(17-14-12)7-15-5-3-10(8-16)4-6-15/h9-10,16H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVPIHBJQHCQKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCC(CC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)methanol typically involves multiple steps, starting with the formation of the oxadiazole ring. One common synthetic route includes:
Formation of the oxadiazole ring: : Reacting an appropriate hydrazine derivative with a carboxylic acid or its derivatives to form the oxadiazole core.
Introduction of the isopropyl group: : Alkylation of the oxadiazole ring with an isopropyl halide.
Attachment to the piperidine ring: : Nucleophilic substitution reaction to attach the oxadiazole ring to the piperidine ring.
Introduction of the methanol group: : Reduction of a suitable precursor to introduce the methanol group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Converting the methanol group to a carboxylic acid or other oxidized forms.
Reduction: : Reducing the oxadiazole ring or other functional groups.
Substitution: : Replacing the isopropyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: : Various alkyl halides and nucleophiles under suitable conditions.
Major Products Formed
Oxidation: : Carboxylic acids, aldehydes, or ketones.
Reduction: : Alcohols, amines, or other reduced forms.
Substitution: : Alkylated or arylated derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which (1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)methanol exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
Physicochemical Properties
Key Research Findings
Synthetic Accessibility : The target compound’s analogs are synthesized via nucleophilic substitution or amide coupling, with yields ranging from 47% to 68% .
Metabolic Stability : The 3-isopropyl-1,2,4-oxadiazole moiety resists oxidative metabolism, as seen in GPR119 agonists .
Biological Versatility: Minor structural modifications (e.g., fluorine addition, linker elongation) enable repurposing across therapeutic areas (diabetes, malaria, cystic fibrosis) .
Biological Activity
The compound (1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)methanol is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 226.30 g/mol. Its structure includes a piperidine ring and an oxadiazole moiety, which are critical for its biological activity.
Anticancer Activity
Research has shown that derivatives of oxadiazoles exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines:
| Cell Line | % Inhibition | Reference |
|---|---|---|
| T-47D (Breast) | 90.47% | |
| SR Leukemia | 81.58% | |
| SK-MEL-5 (Melanoma) | 84.32% | |
| MDA-MB-468 (Breast) | 84.83% |
These results indicate a high potency and efficacy, suggesting that the compound could be a promising candidate for further development in cancer therapy.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Cell Proliferation : The compound has shown to inhibit cell proliferation in various cancer types by inducing apoptosis and disrupting cell cycle progression.
- Targeting Specific Pathways : It has been reported to inhibit key signaling pathways involved in cancer progression, such as the EGFR and Src pathways, with IC50 values indicating strong inhibitory effects ( ).
- Molecular Docking Studies : Computational studies have suggested that the compound binds effectively to target proteins involved in cancer cell survival and proliferation, enhancing its potential as an anticancer agent ( ).
Other Biological Activities
In addition to its anticancer properties, the oxadiazole moiety has been associated with various biological activities:
- Antimicrobial Activity : Some derivatives have shown antimicrobial effects against a range of pathogens.
- Anti-inflammatory Properties : Studies suggest potential anti-inflammatory effects, which could complement its anticancer activity by reducing tumor-associated inflammation ( ).
Case Studies
A recent study synthesized several oxadiazole derivatives, including the compound , and evaluated their anticancer efficacy. The findings revealed that compounds with similar structural features exhibited promising cytotoxicity against multiple cancer cell lines, reinforcing the idea that modifications to the oxadiazole structure can enhance biological activity ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
